molecular formula C9H9NO4 B2877819 6-formyl-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylicacid CAS No. 2166731-23-1

6-formyl-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylicacid

Cat. No.: B2877819
CAS No.: 2166731-23-1
M. Wt: 195.174
InChI Key: YCPXBZLBIYFGOF-UHFFFAOYSA-N
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Description

. It is characterized by its unique structure, which includes a formyl group, a dihydropyrrolo ring, and an oxazine ring. This compound is known for its versatility and reactivity, making it a valuable subject of study in synthetic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-formyl-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylicacid typically involves multiple steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

6-formyl-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylicacid undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the formyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products

    Oxidation: 6-Carboxy-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid.

    Reduction: 6-Hydroxymethyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-formyl-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylicacid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to similar compounds, 6-formyl-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylicacid is unique due to its specific combination of functional groups and ring structures

Properties

IUPAC Name

6-formyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-4-6-3-7(9(12)13)8-5-14-2-1-10(6)8/h3-4H,1-2,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPXBZLBIYFGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C(C=C(N21)C=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2166731-23-1
Record name 6-formyl-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid
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